5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of 5-amino-2-ethoxybenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The compound can inhibit or activate these targets, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
5-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
5-amino-2-ethoxy-N,N-diethylbenzene-1-sulfonamide: This compound has diethyl groups instead of dimethyl groups, leading to differences in its chemical and physical properties.
Properties
IUPAC Name |
5-amino-2-ethoxy-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-4-15-9-6-5-8(11)7-10(9)16(13,14)12(2)3/h5-7H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZGZOUIZGCREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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